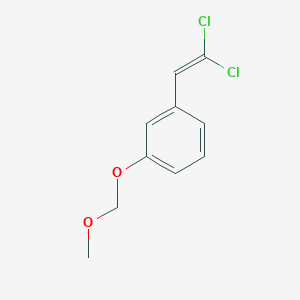
1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene is a chemical compound with a unique structure characterized by the presence of a dichloroethenyl group and a methoxymethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 1-(2,2-dichloroethenyl)benzene with methoxymethanol in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene can be compared to other similar compounds, such as:
1-(2,2-Dichloroethenyl)-4-methoxybenzene: This compound has a similar dichloroethenyl group but differs in the position and type of substituent on the benzene ring.
1-(2,2-Dichloroethenyl)-4-nitrobenzene: This compound features a nitro group instead of a methoxymethoxy group, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-dichloroethenyl)-3-(methoxymethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-13-7-14-9-4-2-3-8(5-9)6-10(11)12/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTCRNDKEUYKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
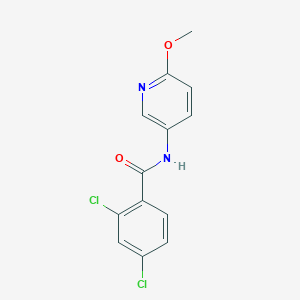
![3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2804122.png)
![N-(3-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2804126.png)
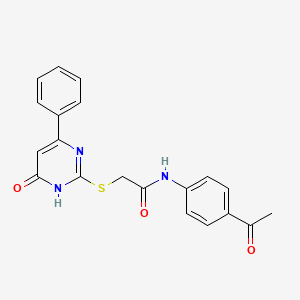
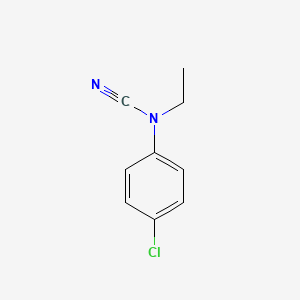
![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2804131.png)
![2-(2-chlorophenyl)-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2804133.png)
![(2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine](/img/structure/B2804137.png)
![3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride](/img/structure/B2804139.png)
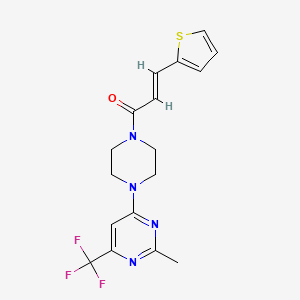
![3-butyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2804141.png)
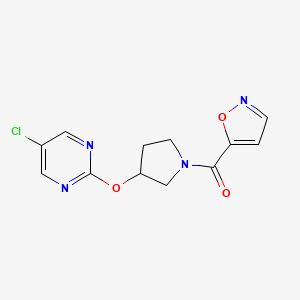
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2804143.png)
![5-fluoro-4-(4-methoxyphenyl)-6-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B2804144.png)
